

A Comparative Spectroscopic Analysis of 3-Amino-5-methylphenol and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-methylphenol

Cat. No.: B1274162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Amino-5-methylphenol** and its key structural isomers. The differentiation of these closely related compounds is crucial in various fields, including pharmaceutical development, chemical synthesis, and quality control, where precise structural confirmation is paramount. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Amino-5-methylphenol** and its selected isomers. These values are essential for the identification and differentiation of each compound.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) in DMSO-d_6

Compound	-CH ₃	Aromatic Protons	-NH ₂	-OH
3-Amino-5-methylphenol	~2.1-2.3	~6.0-6.5	~4.8-5.0	~8.9-9.1
2-Amino-3-methylphenol	~2.0	~6.5-6.9	~4.5	~9.2
2-Amino-5-methylphenol	2.13	6.45 (d), 6.55 (s), 6.75 (d)	4.47	8.95
3-Amino-2-methylphenol	1.98	6.4-6.8 (m)	4.6 (br s)	8.9 (br s)
3-Amino-4-methylphenol	2.05	6.48 (dd), 6.53 (d), 6.85 (d)	4.67	8.94
4-Amino-2-methylphenol	2.0	6.3-6.6 (m)	4.7 (br s)	8.7 (br s)
4-Amino-3-methylphenol[1]	1.99	6.36 (d), 6.42 (s), 6.44 (d)[1]	4.14[1]	8.29[1]

Note: Chemical shifts can vary depending on the solvent and concentration. "br s" denotes a broad singlet, "d" a doublet, "dd" a doublet of doublets, and "m" a multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound	-CH ₃	Aromatic C	Aromatic C-N	Aromatic C-O
3-Amino-5-methylphenol	~21.5	~105, ~110, ~115	~148	~158
2-Amino-3-methylphenol	~11.0	~113, ~117, ~120, ~122	~136	~145
2-Amino-5-methylphenol	20.9	113.8, 114.1, 117.2, 129.5	136.9	146.8
3-Amino-2-methylphenol	Data not readily available	Data not readily available	Data not readily available	Data not readily available
3-Amino-4-methylphenol	17.0	112.9, 114.9, 115.3, 123.5	137.9	147.2
4-Amino-2-methylphenol	17.1	112.5, 114.5, 115.1, 122.3	138.2	147.9
4-Amino-3-methylphenol[2]	17.5	112.9, 115.2, 116.8, 122.6[2]	138.4[2]	148.3[2]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch	N-H Stretch	C-N Stretch	C-O Stretch
3-Amino-5-methylphenol	~3300-3400	~3200-3400	~1250-1350	~1150-1250
2-Amino-5-methylphenol[3]	3375, 3290	3100-3400	~1300	~1200
4-Amino-3-methylphenol[4]	~3300-3400	~3200-3400	~1300	~1200
Other Isomers	Broad ~3300-3600	Doublet ~3300-3500	~1250-1350	~1150-1250

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)	λ_{max} (nm)
3-Amino-5-methylphenol[5]	123[5]	122, 108, 94, 80	Data not readily available
2-Amino-5-methylphenol[3]	123[3]	122, 106[3]	Data not readily available
4-Amino-2-methylphenol	123	108, 94, 80	Data not readily available
4-Amino-3-methylphenol[6]	123[6]	122[6]	Data not readily available
Other Isomers	123	Varies depending on substitution pattern	Data not readily available

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the aminomethylphenol isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]
 - A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[7]
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

- Collect a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

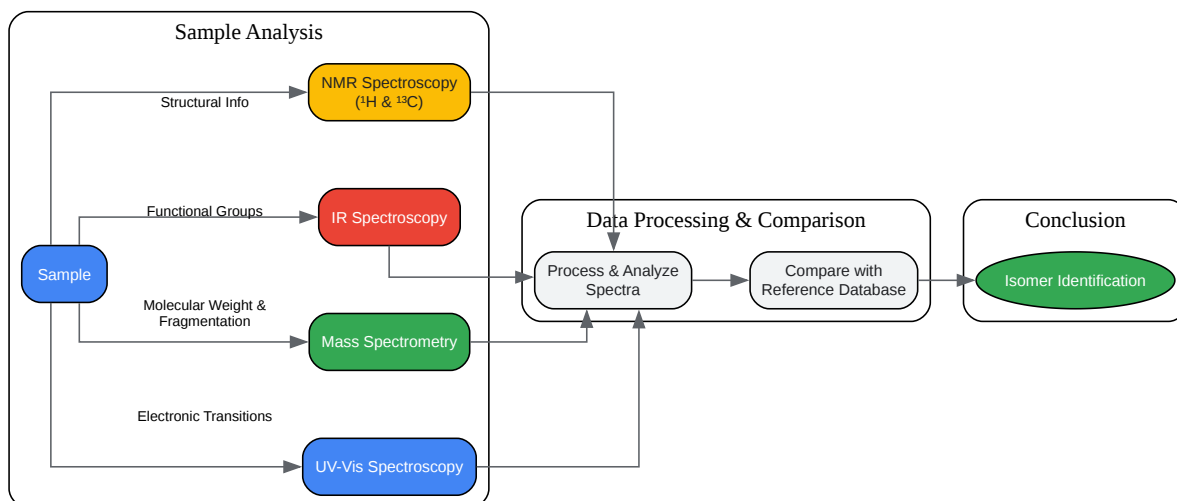
- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane.
- **Ionization:** Utilize electron ionization at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
- **Data Analysis:** Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to aid in structural elucidation. The fragmentation pattern will differ based on the positions of the amino and methyl groups on the phenol ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the aminomethylphenol isomer in a suitable UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10-100 μM .
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Scan the wavelength range from approximately 200 to 400 nm.
 - Use the pure solvent as a reference in the second beam to obtain the absorbance spectrum of the sample.
- **Data Analysis:** Determine the wavelength(s) of maximum absorbance (λ_{max}).

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of **3-Amino-5-methylphenol** and its isomers.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic identification of aminomethylphenol isomers.

This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively differentiate **3-Amino-5-methylphenol** from its structural isomers. The distinct patterns observed in the NMR, IR, and MS spectra serve as unique fingerprints for each compound, enabling confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 4-Amino-3-methylphenol - SpectraBase [spectrabase.com]
- 3. 2-Amino-5-methylphenol | C₇H₉NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 4-amino-3-methyl- [webbook.nist.gov]
- 5. 3-Amino-5-methylphenol | C₇H₉NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-m-cresol | C₇H₉NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-Amino-5-methylphenol and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274162#spectroscopic-comparison-of-3-amino-5-methylphenol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com